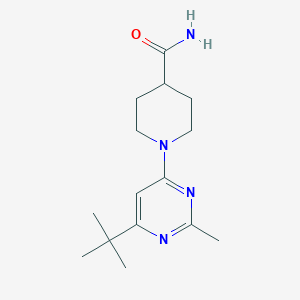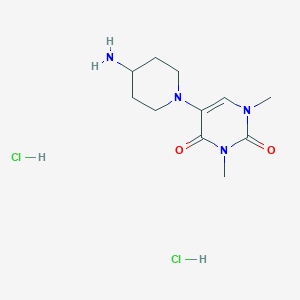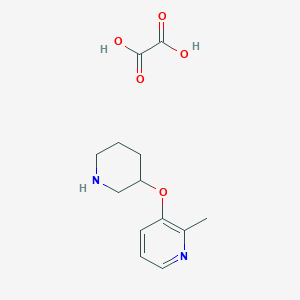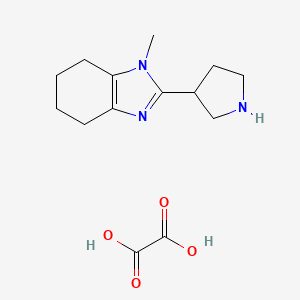
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide, also known as 1-TBMP-PC, is a synthetic compound with a variety of applications in scientific research. It is a relatively new compound, being first synthesized in 2019, and is used in studies of protein-protein interactions, drug-target binding, and enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, as it has been found to bind to the hydrophobic pocket of several proteins, including the human estrogen receptor. It has also been used to study drug-target binding, as it has been found to bind to several drug targets, including the human androgen receptor. Additionally, it has been used to study enzyme inhibition, as it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2).
Wirkmechanismus
Target of Action
The primary target of 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB by the compound disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of PKB by the compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent .
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, with a yield of approximately 80%. Additionally, it is relatively stable, making it suitable for long-term storage. However, 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide also has several limitations. It is relatively expensive, which may limit its use in some experiments. Additionally, it may interfere with the activity of other proteins, which may limit its use in some experiments.
Zukünftige Richtungen
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has a variety of potential future applications. It may be used to study the activity of other proteins and drug targets, as well as to study the inhibition of other enzymes. Additionally, it may be used in drug development, as it has been found to bind to several drug targets. Finally, it may be used to develop new methods for studying protein-protein interactions and enzyme inhibition.
Synthesemethoden
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide is synthesized through a two-step reaction. The first step involves the condensation of 6-tert-butyl-2-methylpyrimidine-4-carboxylic acid and 4-aminopiperidine-4-carboxylic acid to form the intermediate 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid. The second step involves the oxidation of the intermediate to form 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide. This method has been found to be efficient, with a yield of approximately 80%.
Eigenschaften
IUPAC Name |
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-10-17-12(15(2,3)4)9-13(18-10)19-7-5-11(6-8-19)14(16)20/h9,11H,5-8H2,1-4H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHQAHYEMOECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)
![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6434754.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6434762.png)
![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)

![3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B6434784.png)
![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)

![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)

![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)